UR-PG131A

Description

UR-PG131A is a bioactive chemical compound listed in the Hodoodo product catalog alongside structurally related analogs such as UR-PG146, UR-PG153, and UR-PG55B . The lack of comprehensive characterization data (e.g., NMR, mass spectrometry, or elemental analysis) in the provided sources limits a deeper understanding of its properties, underscoring the need for adherence to standardized reporting protocols for novel compounds .

Properties

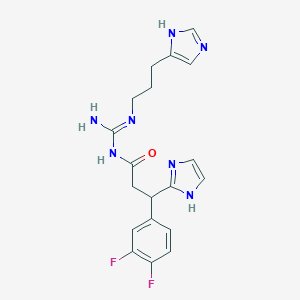

Molecular Formula |

C19H21F2N7O |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

3-(3,4-difluorophenyl)-3-(1H-imidazol-2-yl)-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |

InChI |

InChI=1S/C19H21F2N7O/c20-15-4-3-12(8-16(15)21)14(18-24-6-7-25-18)9-17(29)28-19(22)26-5-1-2-13-10-23-11-27-13/h3-4,6-8,10-11,14H,1-2,5,9H2,(H,23,27)(H,24,25)(H3,22,26,28,29) |

InChI Key |

DGJMWXIXZSWRLP-UHFFFAOYSA-N |

SMILES |

O=C(N/C(N)=N/CCCC1=CN=CN1)CC(C2=CC=C(F)C(F)=C2)C3=NC=CN3 |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)NC(=NCCCC2=CN=CN2)N)C3=NC=CN3)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UR-PG131A, UR PG131A, URPG131A |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR-PG131A involves multiple steps, starting with the preparation of the 3,4-difluorophenyl intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using advanced chromatographic techniques to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

UR-PG131A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

UR-PG131A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

UR-PG131A exerts its effects by binding to specific molecular targets, such as receptors and enzymes. The binding induces conformational changes in the target molecules, leading to altered biological activity. The pathways involved in these interactions are complex and often involve multiple steps, including signal transduction and gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The comparison focuses on UR-PG131A and its analogs (UR-PG146, UR-PG153, UR-PG55B) as well as the functionally distinct UR-PI376, a histamine H4 receptor agonist with documented activity (pEC50 = 7.47) .

Structural Similarities

- UR-PG Series: Compounds this compound, UR-PG146, UR-PG153, and UR-PG55B likely share a common structural backbone, differing in substituents or functional groups.

Functional Contrasts

- This contrasts with UR-PI376, which has quantifiable agonist activity at the hH4 receptor .

- Characterization Gaps: Unlike UR-PI376, none of the UR-PG compounds include reported purity metrics, spectral data, or bioactivity parameters, raising questions about reproducibility and validation .

Table 1: Comparative Overview of this compound and Analogs

| Compound ID | Bioactivity Class | Known Targets/Activities | Structural Data | Characterization Methods |

|---|---|---|---|---|

| This compound | Bioactive (unspecified) | Not reported | Not available | Not disclosed |

| UR-PG146 | Bioactive (unspecified) | Not reported | Not available | Not disclosed |

| UR-PG153 | Bioactive (unspecified) | Not reported | Not available | Not disclosed |

| UR-PG55B | Bioactive (unspecified) | Not reported | Not available | Not disclosed |

| UR-PI376 | Histamine H4 receptor agonist | hH4R (pEC50 = 7.47) | Not available | Partial activity data |

Critical Analysis of Research Findings

Key Limitations in Available Data

Incomplete Characterization: None of the UR-PG compounds meet the rigorous characterization standards outlined in chemical reporting guidelines (e.g., NMR spectra, HRMS, or elemental analysis) . This omission hinders structural validation and comparison.

Bioactivity Ambiguity : The term "bioactive" is insufficiently defined, unlike UR-PI376, which provides a measurable pEC50 value. Without dose-response curves or target specificity, the UR-PG series' utility remains speculative.

Recommendations for Future Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.